molecular formula C19H19NO2 B1244621 n-(2,6-Diethylphenyl)-homophthalimide

n-(2,6-Diethylphenyl)-homophthalimide

Cat. No.: B1244621
M. Wt: 293.4 g/mol
InChI Key: RXXGGIYKMYOUPC-UHFFFAOYSA-N
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Description

n-(2,6-Diethylphenyl)-homophthalimide is a derivative of homophthalimide, characterized by a seven-membered lactam ring fused to an aromatic system. Unlike traditional phthalimides (six-membered isoindole-1,3-dione core), homophthalimides exhibit extended conjugation and altered electronic properties due to the additional methylene group. The 2,6-diethylphenyl substituent attached to the nitrogen atom confers steric bulk and electron-donating effects, which influence solubility, thermal stability, and reactivity.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

2-(2,6-diethylphenyl)-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C19H19NO2/c1-3-13-9-7-10-14(4-2)18(13)20-17(21)12-15-8-5-6-11-16(15)19(20)22/h5-11H,3-4,12H2,1-2H3

InChI Key

RXXGGIYKMYOUPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C(=O)CC3=CC=CC=C3C2=O

Synonyms

N-(2,6-diethylphenyl)homophthalimide
PIQ 22
PIQ-22

Origin of Product

United States

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

Key Differences :

  • Steric Hindrance : The 2,6-diethylphenyl group introduces significant steric bulk compared to the planar phenyl group in 3-chloro-N-phenyl-phthalimide, which may reduce crystallization tendencies .

N-(2,6-Dimethylphenyl)acetamide

Structure and Properties :

  • Core: Acetamide with a 2,6-dimethylphenyl substituent ().
  • Physical Data: NIST reports a melting point of ~98–100°C and moderate solubility in organic solvents, attributed to the dimethyl groups’ balance of lipophilicity and steric effects .

Key Differences :

  • Core Functionality : The acetamide group lacks the conjugated lactam ring of homophthalimide, resulting in lower thermal stability and reduced utility in high-temperature polymer applications.
  • Substituent Position : Both compounds feature 2,6-disubstituted aryl groups, but the diethyl groups in n-(2,6-Diethylphenyl)-homophthalimide increase lipophilicity compared to dimethyl groups .

Ranitidine-Related Acetamides

Structural Context :

  • describes acetamide derivatives like ranitidine nitroacetamide, which feature sulfur-containing side chains and polar functional groups (e.g., nitro, amino alcohol).

Contrast with Homophthalimide :

  • Electronic Profile : Ranitidine analogs are highly polar due to sulfhydryl and amine groups, whereas this compound’s aromatic and alkyl groups dominate its electronic properties.
  • Applications : Ranitidine derivatives are bioactive (e.g., antacids), while homophthalimides are more likely to serve as synthetic intermediates .

Data Tables

Table 1. Substituent and Core Structure Comparison

Compound Core Structure Substituents Key Properties
This compound Homophthalimide 2,6-Diethylphenyl High lipophilicity, steric bulk
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Chloro, N-phenyl Electrophilic reactivity
N-(2,6-Dimethylphenyl)acetamide Acetamide 2,6-Dimethylphenyl Moderate solubility, m.p. 98°C

Discussion of Substituent Effects

  • Electron-Donating vs.
  • Steric vs. Electronic Dominance : The 2,6-diethylphenyl group’s steric effects may overshadow its electronic contributions, limiting reactivity in crowded synthetic environments compared to smaller substituents like methyl or chloro .

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